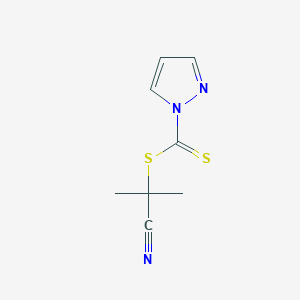
2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate is a chemical compound known for its role as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization. This compound is utilized in the synthesis of polymers with well-defined molecular weights and low polydispersities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate typically involves the reaction of 1H-pyrazole-1-carbodithioic acid with 2-cyanopropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioate group to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate is widely used in scientific research, particularly in the field of polymer chemistry. Its applications include:
Wirkmechanismus
The mechanism of action of 2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a mediator, allowing for the controlled growth of polymer chains. It forms a stable intermediate with the growing polymer chain, which can then fragment to release the polymer and regenerate the RAFT agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate
- 2-Cyanopropan-2-yl dodecyl trithiocarbonate
- 2-Cyanopropan-2-yl benzodithioate
Uniqueness
2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate is unique due to its specific structure, which provides excellent control over polymerization processes. Its ability to form stable intermediates and its compatibility with a wide range of monomers make it a valuable tool in polymer chemistry .
Eigenschaften
CAS-Nummer |
820227-19-8 |
|---|---|
Molekularformel |
C8H9N3S2 |
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
2-cyanopropan-2-yl pyrazole-1-carbodithioate |
InChI |
InChI=1S/C8H9N3S2/c1-8(2,6-9)13-7(12)11-5-3-4-10-11/h3-5H,1-2H3 |
InChI-Schlüssel |
YMBNINNBXSLJGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)SC(=S)N1C=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


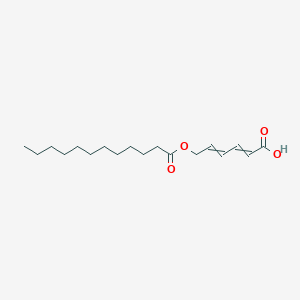
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
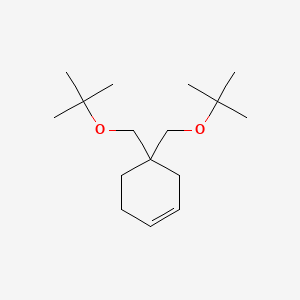
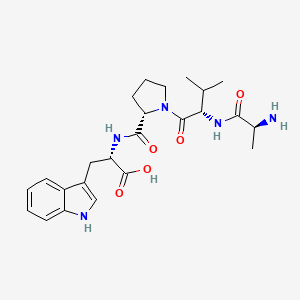
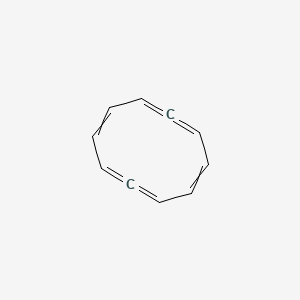
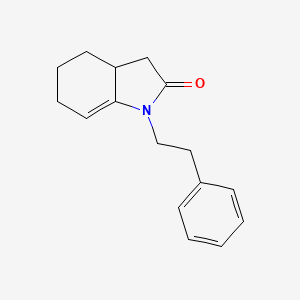
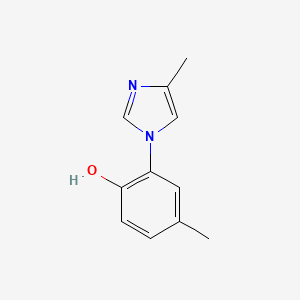
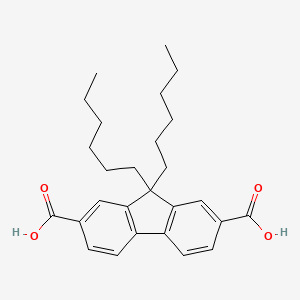
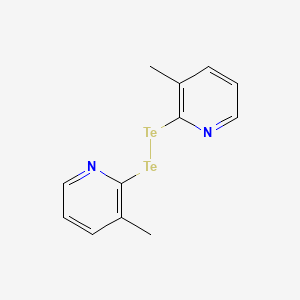
![3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol](/img/structure/B14232205.png)
![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)
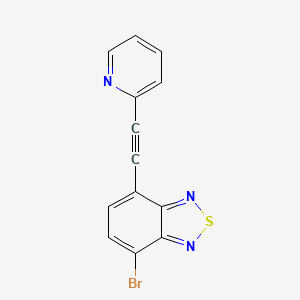
![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)
